molecular formula C14H23Cl3N2O B13832356 1-(4-amino-3,5-dichlorophenyl)-2-(2-methylpentan-2-ylamino)ethanol;hydrochloride

1-(4-amino-3,5-dichlorophenyl)-2-(2-methylpentan-2-ylamino)ethanol;hydrochloride

Cat. No.: B13832356
M. Wt: 341.7 g/mol
InChI Key: LWYHDYUHQSUDTD-UHFFFAOYSA-N
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Description

1-(4-amino-3,5-dichlorophenyl)-2-(2-methylpentan-2-ylamino)ethanol;hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes an amino group, dichlorophenyl group, and a methylpentan-2-ylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-(2-methylpentan-2-ylamino)ethanol;hydrochloride typically involves multiple steps, including the formation of the dichlorophenyl intermediate, followed by the introduction of the amino and methylpentan-2-ylamino groups. Common reagents used in these reactions include chlorinating agents, amines, and reducing agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques. The use of automated systems and quality control measures ensures consistent production and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-3,5-dichlorophenyl)-2-(2-methylpentan-2-ylamino)ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and dichlorophenyl groups can participate in substitution reactions with other chemical entities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

1-(4-amino-3,5-dichlorophenyl)-2-(2-methylpentan-2-ylamino)ethanol;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-amino-3,5-dichlorophenyl)-2-(2-methylpentan-2-ylamino)ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. These interactions can result in various physiological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino-dichlorophenyl derivatives and methylpentan-2-ylamino derivatives. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

1-(4-amino-3,5-dichlorophenyl)-2-(2-methylpentan-2-ylamino)ethanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its unique structure allows for targeted interactions with specific molecular targets, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C14H23Cl3N2O

Molecular Weight

341.7 g/mol

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(2-methylpentan-2-ylamino)ethanol;hydrochloride

InChI

InChI=1S/C14H22Cl2N2O.ClH/c1-4-5-14(2,3)18-8-12(19)9-6-10(15)13(17)11(16)7-9;/h6-7,12,18-19H,4-5,8,17H2,1-3H3;1H

InChI Key

LWYHDYUHQSUDTD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl

Origin of Product

United States

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